molecular formula C16H21FN2O5S B4615943 METHYL 1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]ACETYL}PIPERIDINE-4-CARBOXYLATE

METHYL 1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]ACETYL}PIPERIDINE-4-CARBOXYLATE

Cat. No.: B4615943
M. Wt: 372.4 g/mol
InChI Key: HXFKBEAJIPEKNE-UHFFFAOYSA-N
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Description

METHYL 1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]ACETYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a fluorophenyl group, and a methanesulfonamido group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

methyl 1-[2-(3-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O5S/c1-24-16(21)12-6-8-18(9-7-12)15(20)11-19(25(2,22)23)14-5-3-4-13(17)10-14/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFKBEAJIPEKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]ACETYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the methanesulfonamido group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]ACETYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

METHYL 1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]ACETYL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]ACETYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The fluorophenyl group and methanesulfonamido group play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 1-{2-[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]ACETYL}PIPERIDINE-4-CARBOXYLATE
  • METHYL 1-{2-[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]ACETYL}PIPERIDINE-4-CARBOXYLATE
  • METHYL 1-{2-[N-(3-BROMOPHENYL)METHANESULFONAMIDO]ACETYL}PIPERIDINE-4-CARBOXYLATE

Uniqueness

METHYL 1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]ACETYL}PIPERIDINE-4-CARBOXYLATE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]ACETYL}PIPERIDINE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 1-{2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]ACETYL}PIPERIDINE-4-CARBOXYLATE

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